4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine
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Overview
Description
4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C13H19FN4O4S and its molecular weight is 346.38. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific positions, particularly within the piperidine ring.
Reduction: : Reduction reactions may modify the sulfonyl group or reduce specific ring systems.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (amines, alkoxides).
Major Products
The reaction products depend on the reagents and conditions. Substitution reactions typically yield derivative compounds with modified functional groups. Oxidation and reduction result in structurally altered versions of the parent compound.
Scientific Research Applications: The compound's versatile structure lends itself to numerous scientific applications:
Chemistry: : As a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : As a probe to study biochemical pathways, especially those involving enzyme interactions.
Medicine: : Investigated for potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: : Utilized in the development of new materials with specific chemical properties, such as catalysts or polymer additives.
Mechanism of Action
Effects: : The compound exerts its effects through interactions with specific molecular targets.
Molecular Targets: : Enzymes, receptors, and nucleic acids are common targets, leading to modulation of biological pathways.
Pathways: : The mechanisms often involve inhibition or activation of enzyme activity, interference with receptor-ligand binding, or direct interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Compounds with similar structural motifs include other piperidine or morpholine derivatives with sulfonyl groups and pyrimidine rings.
Uniqueness
The unique combination of these elements in 4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine gives it distinct chemical properties, such as enhanced stability or specific biological activity profiles that set it apart from its analogs.
This compound is a fascinating subject of study and holds great promise across various scientific disciplines. Anything more you want to dive deeper into?
Properties
IUPAC Name |
4-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O4S/c14-11-8-15-13(16-9-11)22-12-2-1-3-18(10-12)23(19,20)17-4-6-21-7-5-17/h8-9,12H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVVCBYGDVNVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N2CCOCC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.